1-Ethynyl-4-dodecyloxybenzene

Description

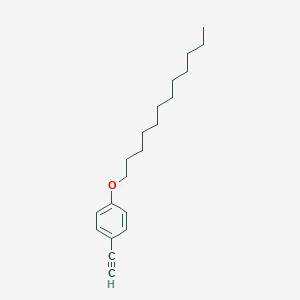

Structure

2D Structure

Propriétés

IUPAC Name |

1-dodecoxy-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-3-5-6-7-8-9-10-11-12-13-18-21-20-16-14-19(4-2)15-17-20/h2,14-17H,3,5-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBLUYJLMWNVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452291 | |

| Record name | 1-ethynyl-4-dodecyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121051-42-1 | |

| Record name | 1-ethynyl-4-dodecyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-4-dodecyloxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethynyl-4-dodecyloxybenzene, a molecule of interest in medicinal chemistry and materials science. The document details a reliable synthetic pathway, experimental protocols, and expected characterization data, presented in a format tailored for scientific professionals.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the Williamson ether synthesis to produce the intermediate, 4-dodecyloxybenzaldehyde. The subsequent step employs the Corey-Fuchs reaction to convert the aldehyde functionality into a terminal alkyne.[1][2][3][4][5]

Synthesis of 4-dodecyloxybenzaldehyde

The synthesis of 4-dodecyloxybenzaldehyde is accomplished by the reaction of 4-hydroxybenzaldehyde with 1-bromododecane in the presence of a base.[6]

Reaction:

4-hydroxybenzaldehyde + 1-bromododecane --(K₂CO₃, DMF)--> 4-dodecyloxybenzaldehyde

Synthesis of this compound via Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a robust method for the conversion of 4-dodecyloxybenzaldehyde into the desired terminal alkyne, this compound.[1][2][3][4][5] This two-step, one-pot reaction first converts the aldehyde to a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne.

Reaction:

4-dodecyloxybenzaldehyde --(1. CBr₄, PPh₃; 2. n-BuLi)--> this compound

Experimental Protocols

Synthesis of 4-dodecyloxybenzaldehyde

Materials:

-

4-hydroxybenzaldehyde

-

1-bromododecane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add 1-bromododecane (1.1 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-dodecyloxybenzaldehyde.

Synthesis of this compound

Materials:

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

4-dodecyloxybenzaldehyde

-

Anhydrous dichloromethane (DCM)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step A: Formation of the Dibromo-olefin:

-

To a solution of triphenylphosphine (4.0 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of 4-dodecyloxybenzaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Add hexane to the residue, triturate, and filter to remove triphenylphosphine oxide.

-

Concentrate the filtrate and purify by column chromatography on silica gel to yield 1-(2,2-dibromovinyl)-4-dodecyloxybenzene.

-

-

Step B: Formation of the Terminal Alkyne:

-

Dissolve the dibromo-olefin from Step A in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium (2.2 eq) to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

-

Data Presentation

Quantitative Data for Synthesis

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| 4-dodecyloxybenzaldehyde | 4-hydroxybenzaldehyde | 1-bromododecane, K₂CO₃ | DMF | 85-95 |

| This compound | 4-dodecyloxybenzaldehyde | CBr₄, PPh₃, n-BuLi | DCM, THF | 70-85 |

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | FT-IR (cm⁻¹) |

| 4-dodecyloxybenzaldehyde | C₁₉H₃₀O₂ | 290.44 | White to off-white solid | 9.87 (s, 1H), 7.83 (d, 2H), 7.00 (d, 2H), 4.03 (t, 2H), 1.81 (m, 2H), 1.45-1.26 (m, 18H), 0.88 (t, 3H) | 190.8, 164.4, 132.0, 129.9, 114.8, 68.4, 31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7, 14.1 | 2918, 2850, 1685, 1600, 1578, 1255, 1160 |

| This compound | C₂₀H₃₀O | 286.45 | Colorless oil or low melting solid | 7.40 (d, 2H), 6.83 (d, 2H), 4.00 (t, 2H), 3.00 (s, 1H), 1.79 (m, 2H), 1.45-1.26 (m, 18H), 0.88 (t, 3H) | 159.0, 133.5, 114.5, 113.8, 83.5, 77.2, 68.1, 31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7, 14.1 | 3305, 2924, 2853, 2105, 1608, 1509, 1248, 1174 |

Mandatory Visualization

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

References

- 1. Corey-Fuchs Reaction [organic-chemistry.org]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 5. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-(Dodecyloxy)benzaldehyde | 24083-19-0 | Benchchem [benchchem.com]

Technical Guide: Physicochemical Properties of 1-Ethynyl-4-dodecyloxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-dodecyloxybenzene is an organic compound characterized by a benzene ring substituted with a terminal ethynyl group and a long-chain dodecyloxy group at the para position. This unique structure, combining a reactive alkyne functionality with a lipophilic alkyl chain, makes it a molecule of interest in various fields, including materials science and medicinal chemistry. The ethynyl group can participate in a variety of coupling reactions, such as the Sonogashira coupling and click chemistry, allowing for its incorporation into larger, more complex molecular architectures. The long dodecyloxy chain imparts significant lipophilicity, influencing its solubility and potential interactions with biological membranes. This guide provides a comprehensive overview of the known physicochemical properties of this compound and its analogues, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative data for this compound and its shorter-chain analogues are summarized in the tables below. While experimental data for the title compound is limited, predicted values and data from related compounds provide valuable insights into its physical and chemical characteristics.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O | [1] |

| Molecular Weight | 286.45 g/mol | [1] |

| Boiling Point | 384.3 ± 25.0 °C (Predicted) | [1] |

| Density | 0.92 ± 0.1 g/cm³ (Predicted) | [1] |

Table 2: Physicochemical Properties of 1-Ethynyl-4-alkoxybenzene Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Ethynyl-4-methoxybenzene | C₉H₈O | 132.16 | 28 | 209 |

| 1-Ethynyl-4-ethoxybenzene | C₁₀H₁₀O | 146.19 | - | - |

| 1-Ethynyl-4-propoxybenzene | C₁₁H₁₂O | 160.21 | - | - |

| 1-Ethynyl-4-phenoxybenzene | C₁₄H₁₀O | 194.23 | - | 90-95 (at 0.4 mmHg) |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the etherification of a phenolic precursor followed by a Sonogashira coupling reaction.

Synthesis Workflow

Step 1: Synthesis of 1-Bromo-4-(dodecyloxy)benzene

This procedure is adapted from the synthesis of similar long-chain alkoxybenzene derivatives[2].

-

Materials:

-

4-Bromophenol

-

1-Bromododecane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

-

Procedure:

-

To a solution of 4-bromophenol in acetone, add potassium carbonate.

-

Add 1-bromododecane to the mixture.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, filter the mixture and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-(dodecyloxy)benzene.

-

Step 2: Sonogashira Coupling to form ((4-(Dodecyloxy)phenyl)ethynyl)trimethylsilane

This is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

-

Materials:

-

1-Bromo-4-(dodecyloxy)benzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flask, dissolve 1-bromo-4-(dodecyloxy)benzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in a mixture of triethylamine and THF.

-

Degas the solution by bubbling with nitrogen for 15 minutes.

-

Add ethynyltrimethylsilane to the reaction mixture.

-

Heat the mixture at 70°C for 12 hours under a nitrogen atmosphere.

-

After cooling, dilute the mixture with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield ((4-(dodecyloxy)phenyl)ethynyl)trimethylsilane.

-

Step 3: Deprotection to yield 1-Ethynyl-4-(dodecyloxy)benzene

-

Materials:

-

((4-(Dodecyloxy)phenyl)ethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

-

Procedure:

-

To a solution of ((4-(dodecyloxy)phenyl)ethynyl)trimethylsilane in methanol, add potassium carbonate.

-

Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

-

Concentrate the reaction mixture in vacuo.

-

Dilute the residue with diethyl ether, wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography to obtain 1-ethynyl-4-(dodecyloxy)benzene.

-

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis and subsequent characterization of this compound.

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound and a detailed, plausible synthetic route for its preparation. The provided experimental protocols, based on established chemical transformations, offer a practical approach for researchers to synthesize and further investigate this compound. The long alkyl chain and the reactive ethynyl group suggest potential applications in areas where molecular self-assembly, surface modification, or the construction of conjugated systems are of interest. Further experimental validation of the predicted properties and exploration of its reactivity are encouraged to fully elucidate the potential of this molecule in various scientific disciplines.

References

Spectroscopic and Synthetic Profile of 1-Ethynyl-4-dodecyloxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the aromatic compound 1-Ethynyl-4-dodecyloxybenzene. Due to the limited availability of direct experimental spectra in public databases, this document outlines the expected spectroscopic data based on structurally analogous compounds. It also presents a detailed, generalized experimental protocol for the synthesis and characterization of the title compound, equipping researchers with the necessary information for its preparation and analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar molecules containing the key functional groups: a para-substituted benzene ring, an ethynyl group, and a long-chain alkoxy group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 2H | Ar-H (ortho to -C≡CH) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to -O(CH₂)₁₁CH₃) |

| ~3.95 | Triplet | 2H | -O-CH₂ -(CH₂)₁₀CH₃ |

| ~3.05 | Singlet | 1H | -C≡CH |

| ~1.75 | Multiplet | 2H | -O-CH₂-CH₂ -(CH₂)₉CH₃ |

| ~1.45-1.25 | Multiplet | 18H | -(CH₂)₉- |

| ~0.90 | Triplet | 3H | -(CH₂)₁₁CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C -O (aromatic) |

| ~133.0 | C -H (aromatic, ortho to -C≡CH) |

| ~115.0 | C -H (aromatic, ortho to -O(CH₂)₁₁CH₃) |

| ~114.0 | C -C≡CH (aromatic) |

| ~84.0 | -C ≡CH |

| ~77.0 | -C≡C H |

| ~68.0 | -O-C H₂- |

| ~32.0, 29.7, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7 | -(C H₂)₁₀- |

| ~14.1 | -C H₃ |

Table 3: Predicted IR and MS Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals |

| Infrared (IR) | ~3300 cm⁻¹ (C-H stretch, terminal alkyne)~2100 cm⁻¹ (C≡C stretch)~1610, 1510 cm⁻¹ (C=C stretch, aromatic)~1250 cm⁻¹ (C-O stretch, aryl ether)~2920, 2850 cm⁻¹ (C-H stretch, alkyl chain) |

| Mass Spectrometry (MS) | Expected [M]⁺ at m/z = 286.23 |

Experimental Protocols

The following section details a generalized procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis: Sonogashira Coupling

A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction.

Materials:

-

1-Iodo-4-dodecyloxybenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-dodecyloxybenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in dry toluene.

-

Add triethylamine and ethynyltrimethylsilane to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure. The crude product, (4-(dodecyloxy)phenyl)ethynyl)trimethylsilane, is then subjected to deprotection.

-

Dissolve the crude product in tetrahydrofuran (THF) and add a solution of tetrabutylammonium fluoride (1M in THF).

-

Stir the mixture at room temperature for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

solubility profile of "1-Ethynyl-4-dodecyloxybenzene" in organic solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 1-Ethynyl-4-dodecyloxybenzene in organic solvents. Due to a lack of publicly available quantitative data, this document provides a comprehensive framework for researchers to experimentally determine the solubility of this compound. It includes a detailed experimental protocol, a structured table for data presentation, and a logical workflow diagram to guide the experimental process. The methodologies outlined herein are designed to yield accurate and reproducible solubility data, which is crucial for applications in materials science, particularly in the field of liquid crystals, and for various stages of drug development and formulation.

Introduction

This compound is a substituted aromatic compound with a long alkyl chain, suggesting it may exhibit liquid crystalline properties. The solubility of such compounds in organic solvents is a critical parameter that influences their synthesis, purification, formulation, and application. A well-defined solubility profile is essential for designing solution-based processing techniques and for understanding the intermolecular interactions that govern the material's behavior.

Currently, there is a notable absence of published quantitative solubility data for this compound in common organic solvents. This guide is intended to fill this gap by providing a robust methodology for researchers to determine this vital physicochemical property.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table has been structured for the systematic recording of experimentally determined solubility values.

Table 1: Experimental Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Non-Polar Solvents | ||||

| Hexane | ||||

| Toluene | ||||

| Polar Aprotic Solvents | ||||

| Acetone | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Polar Protic Solvents | ||||

| Ethanol | ||||

| Isopropanol |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a range of organic solvents at various temperatures. This protocol is based on the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Weigh the volumetric flask containing the dried residue. The difference in weight will give the mass of the dissolved solute.

-

Alternatively, for more precise measurements, a pre-calibrated analytical technique such as HPLC or UV-Vis spectrophotometry can be used to determine the concentration of the solute in the filtered solution.

-

-

Data Analysis:

-

Calculate the solubility in g/100 mL and mol/L.

-

Repeat the experiment at different temperatures to obtain a temperature-dependent solubility profile.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental process for determining the solubility profile of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive framework for determining the solubility profile of this compound in organic solvents. While pre-existing quantitative data is not currently available, the detailed experimental protocol and structured data presentation format provided herein will enable researchers to generate the necessary data in a systematic and reproducible manner. The resulting solubility profile will be invaluable for the rational design of experiments and applications involving this compound, particularly in the fields of materials science and pharmaceutical development.

In-Depth Technical Guide on the Thermal Stability of 1-Ethynyl-4-dodecyloxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Ethynyl-4-dodecyloxybenzene is a bifunctional organic compound featuring a terminal acetylene group and a long dodecyloxy aliphatic chain attached to a benzene ring. This unique structure makes it a valuable building block in various fields, including the synthesis of liquid crystals, functional polymers, and as a potential intermediate in drug development. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, storage, and application, particularly in materials science and for pharmaceutical compounds that may undergo heat sterilization or processing.

This guide details the standard experimental protocols used to evaluate the thermal stability of organic compounds and provides a framework for the analysis of this compound.

Predicted Properties

While experimental data is scarce, some physical properties of this compound have been predicted:

| Property | Predicted Value |

| Boiling Point | 384.3 ± 25.0 °C |

| Density | 0.92 ± 0.1 g/cm³ |

Note: These values are predictions and should be confirmed by experimental data.

Experimental Protocols for Thermal Analysis

The thermal stability of an organic compound is primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrumentation: The analysis is performed using a calibrated Thermogravimetric Analyzer.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The TGA thermogram plots the percentage of mass loss versus temperature. Key parameters to be determined include:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

T5% and T10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common indicators of initial thermal stability.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a calibrated Differential Scanning Calorimeter.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the sample's thermal history. For example:

-

Heat from ambient temperature to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min).

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

-

Reheat the sample at the same rate to the final temperature.

-

-

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Key features to be identified include:

-

Melting Point (Tm): The peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required for melting.

-

Crystallization Temperature (Tc): The peak temperature of the exothermic event during the cooling cycle.

-

Glass Transition Temperature (Tg): A step-like change in the baseline of the thermogram, indicating the transition from a glassy to a rubbery state (if the compound is amorphous).

-

Hypothetical Thermal Stability Data

As no specific experimental data for this compound could be located, the following table presents a hypothetical but representative dataset that could be expected for a molecule of this nature.

| Parameter | Hypothetical Value | Technique |

| Melting Point (Tm) | 75 - 85 °C | DSC |

| Onset Decomposition (Tonset) | ~ 250 °C | TGA |

| 5% Mass Loss (T5%) | ~ 260 °C | TGA |

| 10% Mass Loss (T10%) | ~ 275 °C | TGA |

| Peak Decomposition (Tpeak) | ~ 300 °C | TGA (DTG) |

| Residual Mass @ 600°C | < 10% | TGA |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Experimental verification is required.

Visualization of Experimental Workflow

The logical flow for assessing the thermal stability of a compound like this compound is depicted in the following diagram.

Caption: Workflow for Thermal Analysis.

Discussion of Expected Thermal Behavior

The thermal stability of this compound is influenced by its constituent chemical moieties:

-

Aromatic Ring: The phenyl group provides a stable core.

-

Ethynyl Group: The carbon-carbon triple bond is a reactive site. At elevated temperatures, terminal alkynes can undergo various reactions, including dimerization, trimerization (cyclotrimerization), and polymerization. These exothermic processes can precede or coincide with decomposition. The presence of this group might lead to a complex decomposition profile.

-

Dodecyloxy Chain: The long aliphatic ether chain is generally the least thermally stable part of the molecule. Decomposition is likely to initiate via the cleavage of the C-O ether bond or C-C bonds within the alkyl chain.

Based on these structural features, it is anticipated that the initial decomposition of this compound would occur at a temperature lower than that of unsubstituted phenylacetylene due to the presence of the long alkyl chain. The decomposition mechanism is likely to be complex, involving both reactions of the ethynyl group and fragmentation of the dodecyloxy chain.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available in the public literature, this guide provides the necessary theoretical and methodological framework for its determination. The standard techniques of TGA and DSC are essential for a comprehensive thermal analysis. The expected thermal behavior is a balance between the stable aromatic core and the more labile dodecyloxy chain and reactive ethynyl group. For any application where thermal stress is a factor, it is imperative that the protocols outlined herein are followed to experimentally determine the precise thermal stability profile of this compound.

The Versatile Building Block: A Technical Guide to 1-Ethynyl-4-dodecyloxybenzene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-dodecyloxybenzene is a bifunctional organic molecule poised to make significant contributions to the field of advanced materials. Its unique structure, featuring a terminal alkyne (ethynyl) group and a long dodecyloxy side chain, imparts a combination of reactivity and self-assembly characteristics that are highly sought after in the development of novel polymers, liquid crystals, and functional surfaces. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The dodecyloxy chain, on the other hand, provides solubility in organic solvents and can induce liquid crystalline behavior, making this compound a valuable precursor for materials with ordered molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound, including its synthesis, physical properties, and its role in the creation of next-generation materials.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, predicted properties and data for similar compounds provide a strong indication of its characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O | [3] |

| Molecular Weight | 286.45 g/mol | [3] |

| Predicted Boiling Point | 384.3 ± 25.0 °C | [3] |

| Predicted Density | 0.92 ± 0.1 g/cm³ | [3] |

Potential Applications in Materials Science

The unique molecular architecture of this compound opens up a wide range of possibilities for its application in materials science.

Liquid Crystals

The long dodecyloxy chain in this compound is a common feature in molecules that exhibit liquid crystalline properties. This aliphatic chain can promote the formation of mesophases, such as nematic or smectic phases, where the molecules have a degree of orientational order. The rigid phenylacetylene core contributes to the rod-like shape of the molecule, which is also conducive to the formation of liquid crystal phases. While this specific molecule has not been extensively studied as a liquid crystal, analogous compounds with long alkoxy chains are well-known components of liquid crystal mixtures used in display technologies.

Polymer Synthesis via Click Chemistry

The terminal ethynyl group is a key functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules and materials. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, where an alkyne reacts with an azide to form a stable triazole linkage.[1][2] this compound can be used as a monomer in step-growth polymerizations with diazide compounds to create functional polymers with precisely controlled architectures. The resulting poly(triazole)s are known for their thermal stability, adhesive properties, and potential for further functionalization.

Caption: Polymerization via CuAAC Click Chemistry.

Surface Modification

The reactivity of the ethynyl group also makes this compound an excellent candidate for surface modification. Surfaces functionalized with azide groups can be readily modified by "clicking" this molecule onto the surface. This can be used to alter the surface properties, for example, to create hydrophobic or liquid-crystalline surfaces for applications in sensing, microfluidics, or biocompatible coatings.

Synthesis of Conjugated Materials

The phenylacetylene core of this compound is a building block for conjugated polymers. The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, to extend the conjugation length of the molecule and create polymers with interesting electronic and optical properties. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Dodecyloxy-1-iodobenzene

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Sonogashira Coupling: To a solution of 4-Dodecyloxy-1-iodobenzene in a mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI. The mixture is degassed and backfilled with an inert gas (e.g., argon or nitrogen). Ethynyltrimethylsilane is then added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 1-(trimethylsilylethynyl)-4-dodecyloxybenzene.

-

Desilylation: The purified TMS-protected compound is dissolved in a suitable solvent like tetrahydrofuran (THF), and a solution of TBAF is added. The reaction is stirred at room temperature until the desilylation is complete (monitored by TLC).

-

Final Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Caption: Synthetic workflow for this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

In a reaction vessel, dissolve this compound and the organic azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the 1,4-disubstituted 1,2,3-triazole product.

Conclusion

This compound is a promising and versatile building block for materials science. Its combination of a reactive ethynyl group and a long, phase-directing dodecyloxy chain makes it a valuable precursor for the synthesis of a wide range of advanced materials, from liquid crystals to functional polymers and surfaces. As research in these areas continues to advance, the demand for well-defined, multifunctional building blocks like this compound is expected to grow, paving the way for new discoveries and applications in materials science and beyond.

References

The Versatile Building Block: A Technical Guide to 1-Ethynyl-4-dodecyloxybenzene in Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-dodecyloxybenzene is a key intermediate in the synthesis of advanced calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a rigid phenylacetylene core coupled with a flexible dodecyloxy chain, provides the essential combination of anisotropy and fluidity required for the formation of mesophases. This technical guide details the synthesis, properties, and application of this compound as a foundational building block for novel liquid crystalline materials. The terminal ethynyl group offers a versatile reactive site for the construction of more complex, high-performance liquid crystal architectures through various coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in the synthesis of liquid crystal derivatives.

| Property | Value |

| CAS Number | 121051-42-1 |

| Molecular Formula | C₂₀H₃₀O |

| Molecular Weight | 286.45 g/mol |

| Predicted Boiling Point | 384.3 ± 25.0 °C |

| Predicted Density | 0.92 ± 0.1 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxybenzaldehyde. The first step involves the etherification of the hydroxyl group with a dodecyl halide, followed by the conversion of the aldehyde functionality to an ethynyl group.

Experimental Protocol:

Step 1: Synthesis of 4-(dodecyloxy)benzaldehyde

-

To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

-

To this suspension, add 1-bromododecane (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield 4-(dodecyloxy)benzaldehyde as a white solid.

Step 2: Synthesis of this compound

A common method for the conversion of the aldehyde to the terminal alkyne is the Corey-Fuchs reaction.

-

Prepare a solution of triphenylphosphine (PPh₃, 2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add carbon tetrabromide (CBr₄, 1 equivalent) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 4-(dodecyloxy)benzaldehyde (1 equivalent) in anhydrous DCM to the reaction mixture and stir for an additional 1-2 hours at 0 °C.

-

Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

-

Upon completion (monitored by TLC), quench the reaction by the slow addition of water.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

After filtration, remove the solvent under reduced pressure.

-

Dissolve the crude dibromo-olefin intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi, 2.2 equivalents) and stir the mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for another hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Application as a Building Block for Liquid Crystals

This compound serves as a versatile precursor for a wide range of liquid crystalline materials. The terminal alkyne is readily functionalized, most commonly via Sonogashira cross-coupling reactions, to introduce a second rigid core, thereby extending the molecular length and enhancing the mesomorphic properties.

Example: Synthesis of a Tolane-Based Liquid Crystal

A typical application involves the coupling of this compound with an aryl halide to form a tolane derivative. These tolane-based molecules often exhibit nematic and/or smectic phases.

Experimental Protocol: Sonogashira Coupling

-

To a degassed mixture of this compound (1 equivalent) and a suitable aryl halide (e.g., 4-iodobenzonitrile, 1 equivalent) in a solvent system of THF and triethylamine (Et₃N), add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a co-catalyst, copper(I) iodide (CuI, 1-3 mol%).

-

Heat the reaction mixture under an inert atmosphere to a temperature of 50-70 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture, filter to remove the triethylammonium halide salt, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired tolane-based liquid crystal.

Characterization of Liquid Crystalline Properties

The mesomorphic behavior of liquid crystals derived from this compound is primarily investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

-

Polarized Optical Microscopy (POM): POM is used to observe the unique textures of different liquid crystal phases (e.g., nematic, smectic A, smectic C). The sample is placed on a temperature-controlled hot stage, and the textures are observed as the sample is heated and cooled.

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and associated enthalpy changes. By analyzing the heat flow into or out of a sample as a function of temperature, the temperatures of crystal-to-mesophase and mesophase-to-isotropic liquid transitions can be accurately determined.

While specific quantitative data for liquid crystals directly derived from this compound is not available in the public literature reviewed, the general expectation for tolane derivatives with long alkoxy chains is the exhibition of nematic and/or smectic phases. The exact transition temperatures and phase types would be highly dependent on the nature of the second aromatic core attached via the ethynyl linkage.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel thermotropic liquid crystals. Its straightforward synthesis and the reactive nature of its terminal alkyne group allow for the construction of a diverse library of complex liquid crystalline molecules. The dodecyloxy chain provides the necessary flexibility and influences the mesophase stability, making this compound a cornerstone for the development of advanced materials for display technologies and other optoelectronic applications. Further research into the synthesis and characterization of new liquid crystal series based on this precursor is warranted to explore the full potential of this molecular scaffold.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-4-dodecyloxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Ethynyl-4-dodecyloxybenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" reaction enables the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in drug discovery, bioconjugation, and materials science.[1][2]

Introduction to CuAAC Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and versatile reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the synthesis of complex molecules.[2] The resulting 1,2,3-triazole core is a valuable pharmacophore due to its stability under physiological conditions and its ability to participate in hydrogen bonding.[2]

This compound is a readily available alkyne building block. The dodecyloxy chain provides significant lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates or for applications in materials science, such as liquid crystals.

Applications in Drug Discovery and Bioconjugation

The CuAAC reaction with this compound can be employed to:

-

Synthesize novel small molecule libraries: By reacting with a diverse range of azides, a library of triazole-containing compounds can be rapidly generated for high-throughput screening.

-

Develop targeted drug delivery systems: The alkyne can be incorporated into a targeting moiety, which is then "clicked" onto a drug molecule containing an azide group.

-

Create bioconjugates: this compound can be used to label biomolecules, such as peptides or proteins, that have been functionalized with an azide group, facilitating their detection or purification.[1]

Experimental Protocols

Below are detailed protocols for a typical CuAAC reaction involving this compound and a representative azide, benzyl azide. These protocols can be adapted for other azides with minor modifications.

Protocol 1: Small-Scale Synthesis of 1-(4-(dodecyloxy)phenyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a 10 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).

-

Dissolve the alkyne in a 1:1 mixture of tert-butanol and deionized water (4 mL).

-

Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.

Protocol 2: CuAAC Reaction using a Pre-formed Copper(I) Catalyst

This protocol utilizes a stable Cu(I) source, which can sometimes offer better reproducibility.

Materials:

-

This compound

-

Azide of choice

-

Bromotris(triphenylphosphine)copper(I) [CuBr(PPh₃)₃]

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add bromotris(triphenylphosphine)copper(I) (0.05 mmol, 0.05 eq.).

-

Add anhydrous, degassed solvent (5 mL).

-

Add this compound (1.0 mmol, 1.0 eq.) and the desired azide (1.0 mmol, 1.0 eq.) to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

Dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride to remove the copper catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction of this compound with various azides, based on general literature for similar substrates.

| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 2-6 | >90 |

| This compound | Phenyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 4-8 | >85 |

| This compound | 1-Azidohexane | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 6-12 | >90 |

| This compound | 3-Azidopropanoic acid | CuSO₄/NaAsc | H₂O | RT | 2-4 | >95 |

Note: Yields are representative and can vary based on the specific azide, purity of reagents, and reaction scale.

Mandatory Visualizations

Diagram 1: General CuAAC Reaction Scheme

Caption: General scheme of the CuAAC reaction.

Diagram 2: Experimental Workflow for CuAAC Synthesis

Caption: Step-by-step workflow for CuAAC synthesis.

References

Application Notes and Protocols: "1-Ethynyl-4-dodecyloxybenzene" in the Synthesis of Luminescent Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1-Ethynyl-4-dodecyloxybenzene as a key building block in the creation of luminescent tolane-based liquid crystals. The protocols outlined below are based on established synthetic methodologies, primarily the Sonogashira cross-coupling reaction, and are intended to serve as a detailed guide for researchers in materials science and medicinal chemistry.

Introduction

Luminescent liquid crystals (LLCs) are a class of advanced materials that combine the unique optical properties of liquid crystals with the ability to emit light. These materials are of significant interest for a range of applications, including organic light-emitting diodes (OLEDs), sensors, and imaging agents. Tolane-based liquid crystals, characterized by a diarylacetylene core, are a prominent family of LLCs known for their rigid, linear molecular structure which favors the formation of liquid crystalline phases.

The introduction of a long alkoxy chain, such as a dodecyloxy group, at one end of the tolane structure helps to induce and stabilize the mesophases. A terminal polar group, such as a cyano (-CN) group, at the other end can enhance the liquid crystalline properties and influence the electronic characteristics of the molecule. This compound is a critical precursor for the synthesis of such tolane-based LLCs, providing the dodecyloxy-substituted phenylacetylene moiety.

Synthetic Workflow

The overall synthetic strategy involves a two-step process. First, the precursor, this compound, is synthesized. This is followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a suitable aryl halide to construct the final tolane-based luminescent liquid crystal.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the key precursor, this compound, starting from 4-dodecyloxyphenol.

Materials:

-

4-Dodecyloxyphenol

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Ethynyltrimethylsilane

-

Palladium(II) chloride (PdCl2)

-

Triphenylphosphine (PPh3)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Triflation of 4-Dodecyloxyphenol:

-

Dissolve 4-dodecyloxyphenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate.

-

-

Sonogashira Coupling with Ethynyltrimethylsilane:

-

To a solution of the crude triflate (1.0 eq) in anhydrous triethylamine, add ethynyltrimethylsilane (1.5 eq).

-

Add palladium(II) chloride (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.01 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Desilylation:

-

Dissolve the purified silyl-protected alkyne (1.0 eq) in THF.

-

Add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Protocol 2: Synthesis of 4-Cyano-4'-dodecyloxytolane (A Representative Luminescent Liquid Crystal)

This protocol details the Sonogashira cross-coupling of this compound with 4-bromobenzonitrile.

Materials:

-

This compound

-

4-Bromobenzonitrile

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and 4-bromobenzonitrile (1.05 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 24 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 4-Cyano-4'-dodecyloxytolane.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of a representative luminescent tolane liquid crystal, 4-Cyano-4'-dodecyloxytolane.

Table 1: Reaction Parameters for the Synthesis of 4-Cyano-4'-dodecyloxytolane

| Parameter | Value |

| Reactants | This compound, 4-Bromobenzonitrile |

| Catalyst System | Pd(PPh3)2Cl2 / CuI |

| Base / Solvent | Triethylamine / Toluene |

| Temperature | 90 °C |

| Reaction Time | 24 hours |

| Typical Yield | 80-90% |

Table 2: Liquid Crystalline Properties of 4-Cyano-4'-dodecyloxytolane

| Phase Transition | Temperature (°C) |

| Crystal to Nematic (Cr-N) | ~ 85 °C |

| Nematic to Isotropic (N-I) | ~ 105 °C |

Table 3: Photophysical Properties of 4-Cyano-4'-dodecyloxytolane (in THF solution)

| Property | Value |

| Absorption Maximum (λabs) | ~ 320 nm |

| Emission Maximum (λem) | ~ 350 nm |

| Photoluminescence Quantum Yield (ΦPL) | ~ 0.6 - 0.8 |

Characterization Protocols

Protocol 3: Determination of Liquid Crystalline Phases

Instrumentation:

-

Polarized Optical Microscope (POM) with a hot stage

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Polarized Optical Microscopy (POM):

-

Place a small amount of the synthesized compound between a clean glass slide and a coverslip.

-

Heat the sample on the hot stage above its clearing point (isotropic liquid phase).

-

Cool the sample slowly (e.g., 1-2 °C/min) and observe the texture changes through the polarized microscope.

-

Record the temperatures at which phase transitions occur and identify the mesophases based on their characteristic textures (e.g., Schlieren or marbled textures for the nematic phase).

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample to the isotropic phase at a controlled rate (e.g., 10 °C/min).

-

Cool the sample at the same rate to below its crystallization temperature.

-

Perform a second heating and cooling cycle to ensure thermal equilibrium.

-

Determine the phase transition temperatures from the peaks in the DSC thermograms.

-

Protocol 4: Measurement of Photophysical Properties

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Integrating Sphere for Quantum Yield Measurement

Procedure:

-

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., THF or cyclohexane).

-

Record the absorption spectrum to determine the wavelength of maximum absorption (λabs).

-

-

Fluorescence Spectroscopy:

-

Using the same solution, excite the sample at its λabs.

-

Record the emission spectrum to determine the wavelength of maximum emission (λem).

-

-

Photoluminescence Quantum Yield (PLQY) Measurement (Absolute Method):

-

Place the cuvette with the sample solution inside the integrating sphere.

-

Measure the emission spectrum of the sample.

-

Measure the scattering profile of the excitation light with the sample in the sphere.

-

Replace the sample with a blank solvent cuvette and repeat the measurements.

-

The instrument software will calculate the quantum yield based on the integrated emission intensity and the amount of absorbed light.

-

Logical Relationships

The properties of the final luminescent liquid crystal are intrinsically linked to its molecular structure.

Application Notes and Protocols for Polymer Functionalization using 1-Ethynyl-4-dodecyloxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples based on established chemical principles and analogous systems. To date, specific literature detailing the use of "1-Ethynyl-4-dodecyloxybenzene" for polymer functionalization is not available. These protocols are intended to serve as a scientific guide and may require optimization for specific applications.

Introduction

This compound is a functionalized alkyne that holds significant promise for the modification of polymers, particularly in the fields of materials science and drug delivery. Its molecular structure, featuring a terminal alkyne group and a long hydrophobic dodecyloxy tail, makes it an ideal candidate for introduction into polymer chains via "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3] This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a versatile tool for bioconjugation and polymer science.[1][4]

The incorporation of the this compound moiety into a hydrophilic polymer backbone can induce amphiphilicity. Such amphiphilic copolymers are known to self-assemble in aqueous environments into nanoscale structures like micelles.[5][6] These micelles, possessing a hydrophobic core and a hydrophilic corona, can serve as effective nanocarriers for the encapsulation and targeted delivery of hydrophobic drugs.[6][7][8] The long dodecyl chain of this compound contributes to the formation of a stable hydrophobic core, enhancing the loading capacity for lipophilic therapeutic agents.

This document provides detailed protocols for the synthesis of this compound and its subsequent use in the functionalization of an azide-terminated polymer. It also includes representative data and characterization methods to guide researchers in this area.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 4-bromophenol. The first step involves the etherification of 4-bromophenol with 1-bromododecane to yield 1-bromo-4-dodecyloxybenzene.[9] The second step is a Sonogashira coupling reaction between the synthesized 1-bromo-4-dodecyloxybenzene and a protected acetylene source, followed by deprotection.

Synthesis of 1-bromo-4-dodecyloxybenzene

Materials:

-

4-bromophenol

-

1-bromododecane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a solution of 4-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromododecane (1.1 equivalents) to the reaction mixture.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-bromo-4-dodecyloxybenzene as a white solid.

Sonogashira Coupling to Yield this compound

Materials:

-

1-bromo-4-dodecyloxybenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Dichloromethane (DCM)

-

Saturated ammonium chloride solution

Protocol:

-

In a dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-4-dodecyloxybenzene (1 equivalent) in a mixture of THF and TEA (2:1 v/v).

-

Add ethynyltrimethylsilane (1.5 equivalents), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents) to the solution.

-

Stir the reaction mixture at 60°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

-

Evaporate the solvent and dissolve the residue in DCM. Wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Dissolve the crude trimethylsilyl-protected product in THF and cool to 0°C.

-

Add TBAF solution (1.1 equivalents) dropwise and stir at 0°C for 1 hour.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the final product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain this compound.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Polymer Functionalization via CuAAC Click Chemistry

This section describes a general protocol for the functionalization of an azide-terminated polymer with this compound. As a representative example, we will use azide-terminated polystyrene (PS-N₃).

Synthesis of Azide-Terminated Polystyrene (PS-N₃)

Materials:

-

Styrene monomer

-

Azido-functional initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid))

-

Toluene or another suitable solvent

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

Protocol (Illustrative example using ATRP followed by azidation):

-

Synthesize hydroxyl-terminated polystyrene via Atom Transfer Radical Polymerization (ATRP) using a hydroxyl-functional initiator.

-

Convert the terminal hydroxyl group to a good leaving group (e.g., tosylate or mesylate) by reacting with tosyl chloride or mesyl chloride in the presence of a base.

-

Dissolve the tosylated/mesylated polystyrene in DMF.

-

Add an excess of sodium azide (e.g., 10 equivalents) to the solution.

-

Heat the reaction mixture at 60-80°C for 24 hours to facilitate the nucleophilic substitution.

-

Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum to obtain PS-N₃.

Click Reaction of PS-N₃ with this compound

Materials:

-

Azide-terminated polystyrene (PS-N₃)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand[4]

-

THF or DMF

Protocol:

-

In a reaction vessel, dissolve PS-N₃ (1 equivalent) and this compound (1.5 equivalents) in THF.

-

In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and PMDETA (0.1 equivalents) in a small amount of THF.

-

In another vial, prepare a solution of sodium ascorbate (0.5 equivalents) in a minimal amount of water or DMF.

-

Degas the polymer solution by bubbling with an inert gas (argon or nitrogen) for 30 minutes.

-

Add the catalyst solution to the polymer solution under inert atmosphere.

-

Add the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by taking aliquots and analyzing via FTIR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).

-

Once the reaction is complete, pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the functionalized polymer in cold methanol, filter, and dry under vacuum to obtain the final product, Polystyrene-click-(1,2,3-triazolyl-4-dodecyloxybenzene).

Diagram of Polymer Functionalization Workflow

Caption: Workflow for polymer functionalization via CuAAC click chemistry.

Characterization and Data Presentation

The successful synthesis and functionalization should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structures of the synthesized small molecules and the final functionalized polymer. The appearance of new signals corresponding to the triazole ring and the dodecyloxybenzene moiety in the polymer's spectrum indicates successful functionalization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a key tool to monitor the click reaction. The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the appearance of peaks corresponding to the triazole ring confirm the reaction's completion.[10][11]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers before and after functionalization. A slight increase in molecular weight after the click reaction is expected, with no significant change in the PDI, indicating that no chain degradation or cross-linking has occurred.[10][12]

Table 1: Representative Quantitative Data for Polymer Functionalization

| Parameter | PS-N₃ (Before Functionalization) | PS-click-(dodecyloxybenzene) (After Functionalization) |

| Number Average Molecular Weight (Mₙ) ( g/mol ) | 10,000 | 10,286 |

| Polydispersity Index (PDI) | 1.10 | 1.12 |

| Degree of Functionalization (%) | N/A | >95% (Determined by ¹H NMR) |

| Azide Peak (FTIR, cm⁻¹) | ~2100 | Absent |

| Yield (%) | N/A | >90% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Applications in Drug Delivery

The resulting amphiphilic block copolymer, with its hydrophilic polystyrene backbone and hydrophobic dodecyloxybenzene side chains, is expected to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs within their core, potentially enhancing drug solubility, stability, and circulation time.

Diagram of Drug Delivery Signaling Pathway

Caption: Proposed mechanism of drug delivery using micelles.

The long dodecyl chain is anticipated to create a highly hydrophobic environment within the micellar core, leading to a high drug loading capacity for lipophilic drugs. Furthermore, the size of the self-assembled micelles can be tuned by varying the polymer chain length and the degree of functionalization, which is a critical parameter for achieving passive targeting to tumor tissues through the Enhanced Permeation and Retention (EPR) effect. The development of such polymer-drug conjugates represents a promising strategy in advanced drug delivery systems.

References

- 1. bioclone.net [bioclone.net]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 1-Bromo-4-dodecyloxybenzene | C18H29BrO | CID 287462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. researchgate.net [researchgate.net]

- 12. spectra-analysis.com [spectra-analysis.com]

Application Notes and Protocols for Surface Modification Using "1-Ethynyl-4-dodecyloxybenzene" via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in a myriad of scientific and technological fields, including drug delivery, biomaterial engineering, and sensor development. The ability to precisely control the chemical and physical properties of a surface allows for the tailored interaction with biological systems and other materials. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for surface functionalization due to its high efficiency, specificity, and mild reaction conditions.